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Compound of Interest

Compound Name: 2-Chloro-4,8-dimethylquinoline

Cat. No.: B1347593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-
Chloro-4,8-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and

materials science. This document outlines a robust synthetic protocol, details expected

characterization data, and presents visual workflows to aid in laboratory practice.

Introduction
2-Chloro-4,8-dimethylquinoline is a substituted quinoline derivative with potential applications

as a building block in the synthesis of novel pharmaceutical agents and functional materials.

The presence of a reactive chlorine atom at the 2-position, along with the methyl groups on the

carbocyclic and heterocyclic rings, offers multiple sites for further chemical modification,

making it a versatile intermediate for library synthesis and lead optimization in drug discovery.

Physicochemical Properties
The fundamental physicochemical properties of 2-Chloro-4,8-dimethylquinoline are

summarized in the table below.
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Property Value Reference

CAS Number 3913-17-5 [1]

Molecular Formula C₁₁H₁₀ClN [1]

Molecular Weight 191.66 g/mol [1]

Appearance
Expected to be a solid at room

temperature

Purity >98% (commercially available) [1]

Synthesis of 2-Chloro-4,8-dimethylquinoline
The synthesis of 2-Chloro-4,8-dimethylquinoline is most effectively achieved through a two-

step process commencing with the N-acetylation of 2,4-dimethylaniline, followed by a

Vilsmeier-Haack cyclization reaction.

Synthetic Pathway

Step 1: N-Acetylation

Step 2: Vilsmeier-Haack Reaction

2,4-Dimethylaniline
N-(2,4-dimethylphenyl)acetamideAcetic Anhydride, Acetic Acid

Acetic Anhydride

2-Chloro-4,8-dimethylquinoline

1. POCl₃, DMF
2. Heat

Vilsmeier Reagent
(POCl₃ + DMF)

Click to download full resolution via product page

Synthetic pathway for 2-Chloro-4,8-dimethylquinoline.

Experimental Protocols
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Step 1: Synthesis of N-(2,4-dimethylphenyl)acetamide

Materials: 2,4-dimethylaniline, acetic anhydride, glacial acetic acid, water.

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

2,4-dimethylaniline in a minimal amount of glacial acetic acid.

Slowly add a slight molar excess (approximately 1.1 equivalents) of acetic anhydride to

the stirred solution. The reaction is exothermic; maintain the temperature below 50°C

using a water bath if necessary.

After the initial exotherm subsides, heat the reaction mixture to reflux for 1-2 hours to

ensure complete reaction.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and pour it into a

beaker of cold water with stirring.

Collect the precipitated white solid by vacuum filtration and wash thoroughly with water.

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to

yield pure N-(2,4-dimethylphenyl)acetamide. Dry the product under vacuum.

Step 2: Synthesis of 2-Chloro-4,8-dimethylquinoline

Materials: N-(2,4-dimethylphenyl)acetamide, phosphorus oxychloride (POCl₃), N,N-

dimethylformamide (DMF), crushed ice, sodium bicarbonate solution.

Procedure:

In a three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a

reflux condenser with a calcium chloride guard tube, place N,N-dimethylformamide (DMF).

Cool the flask in an ice bath to 0-5°C.
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring,

maintaining the temperature below 10°C. This forms the Vilsmeier reagent.

After the addition is complete, add N-(2,4-dimethylphenyl)acetamide portion-wise to the

Vilsmeier reagent at a rate that maintains the reaction temperature below 20°C.

Once the addition is complete, gradually heat the reaction mixture to 80-90°C and

maintain this temperature for 4-6 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with

vigorous stirring.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate

solution until the pH is approximately 7-8.

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration

and wash it with cold water.

Purify the crude 2-Chloro-4,8-dimethylquinoline by recrystallization from a suitable

solvent (e.g., ethanol or hexane) to obtain the final product.

Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-
Chloro-4,8-dimethylquinoline. The following sections detail the expected analytical data.

Spectroscopic Data
While publicly accessible spectra for 2-Chloro-4,8-dimethylquinoline are limited, the following

tables provide expected values based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Expected Chemical Shifts)
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Protons
Expected Chemical Shift
(δ, ppm)

Multiplicity

Aromatic-H (C3) 7.0 - 7.2 Singlet

Aromatic-H (C5, C6, C7) 7.3 - 7.8 Multiplet

Methyl-H (C4) 2.5 - 2.7 Singlet

Methyl-H (C8) 2.6 - 2.8 Singlet

¹³C NMR Spectroscopy (Expected Chemical Shifts)

Carbon Atom Expected Chemical Shift (δ, ppm)

C2 150 - 152

C3 121 - 123

C4 145 - 147

C4a 125 - 127

C5 126 - 128

C6 128 - 130

C7 124 - 126

C8 135 - 137

C8a 147 - 149

C4-CH₃ 18 - 20

C8-CH₃ 17 - 19

IR Spectroscopy (Expected Absorption Bands)
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Functional Group Expected Wavenumber (cm⁻¹)

C-H (aromatic) 3050 - 3150

C-H (methyl) 2850 - 3000

C=C, C=N (aromatic rings) 1500 - 1650

C-Cl 700 - 800

Mass Spectrometry

Ion Expected m/z

[M]⁺ (³⁵Cl) 191.05

[M]⁺ (³⁷Cl) 193.05

[M-CH₃]⁺ 176.03

[M-Cl]⁺ 156.08

Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized

2-Chloro-4,8-dimethylquinoline.
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Purification

Analysis

Crude Product

Recrystallization

Pure 2-Chloro-4,8-dimethylquinoline

TLC Analysis Melting Point Determination NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Purity & Structural Confirmation

Click to download full resolution via product page

Workflow for the characterization of 2-Chloro-4,8-dimethylquinoline.

Safety Considerations
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it

with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat.

2,4-dimethylaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

The Vilsmeier-Haack reaction is exothermic and should be performed with adequate cooling

and temperature control.
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Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion
This technical guide provides a detailed methodology for the synthesis of 2-Chloro-4,8-
dimethylquinoline via a two-step sequence involving N-acetylation and a Vilsmeier-Haack

reaction. The provided characterization data, while based on predictions for spectroscopic

analysis, offers a solid framework for the verification of the synthesized product. This versatile

intermediate holds promise for the development of novel compounds in the fields of drug

discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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